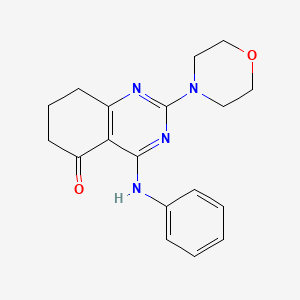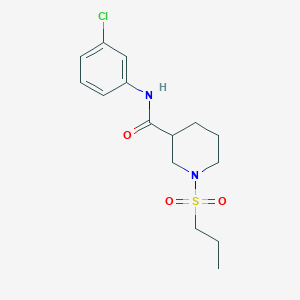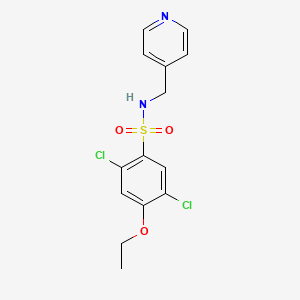![molecular formula C22H32N2O3 B5491632 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine, also known as JNJ-5207852, is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions.
作用機序
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the binding of nociceptin/orphanin FQ to its receptor, 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, stress, and mood.
Biochemical and Physiological Effects
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been shown to have a dose-dependent effect on pain perception in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway and the development of addiction. It has also been shown to reduce the severity of withdrawal symptoms in animal models of drug addiction.
実験室実験の利点と制限
One advantage of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for the specific modulation of this system without affecting other neurotransmitter systems. One limitation is the lack of clinical studies in humans, which limits the translation of preclinical findings to clinical applications.
将来の方向性
For the study of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine include the investigation of its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and drug addiction. The development of more selective and potent compounds that target the nociceptin/orphanin FQ receptor may also lead to the discovery of novel therapeutic agents. The use of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of clinical studies in humans will be important for the translation of preclinical findings to clinical applications.
Conclusion
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions. It acts as a selective antagonist of the nociceptin/orphanin FQ receptor and has been shown to modulate the activity of various neurotransmitter systems. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has shown promising results in preclinical studies, but further research is needed to determine its clinical applications. The development of more selective and potent compounds, as well as clinical studies in humans, will be important for the translation of preclinical findings to clinical applications.
合成法
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine can be synthesized through a multistep process that involves the reaction of several chemicals, including 4-methoxyphenylacetic acid, cyclopentylmagnesium bromide, and morpholine. The final product is obtained through a purification process that involves crystallization and recrystallization.
科学的研究の応用
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been studied for its potential therapeutic effects in various medical conditions, including pain, anxiety, and depression. It has been shown to have a high affinity for the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and mood. 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-8-6-18(7-9-20)22(10-2-3-11-22)21(25)24-12-4-5-19(17-24)23-13-15-27-16-14-23/h6-9,19H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLELOMTAIHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{[1-(4-Methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)
![3-(benzylthio)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5491558.png)

![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491569.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![6,8,9-trimethyl-4-propyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5491607.png)

![ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5491615.png)
![10-(3-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5491622.png)




![1-[2-(3-methoxyphenyl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5491657.png)